4-[(E)-(4-Bromophenyl)diazenyl]-N-phenylaniline
Overview
Description
4-[(E)-(4-Bromophenyl)diazenyl]-N-phenylaniline is an azo compound characterized by the presence of a diazenyl group (-N=N-) linking a bromophenyl group and a phenylaniline group Azo compounds are known for their vibrant colors and are widely used in dyeing processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(4-Bromophenyl)diazenyl]-N-phenylaniline typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-bromoaniline using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with N-phenylaniline in an alkaline medium to yield the target azo compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production efficiently .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-(4-Bromophenyl)diazenyl]-N-phenylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic medium are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Various oxidized derivatives depending on the conditions.
Reduction: Corresponding amines.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
4-[(E)-(4-Bromophenyl)diazenyl]-N-phenylaniline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Investigated for its potential as a biological stain due to its vibrant color.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes and pigments for textiles and other materials
Mechanism of Action
The mechanism of action of 4-[(E)-(4-Bromophenyl)diazenyl]-N-phenylaniline involves its interaction with biological molecules. The azo group can undergo reduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, including antimicrobial and anticancer activities. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-(4-Fluorophenyl)diazenyl]-N-phenylaniline
- 4-[(E)-(4-Chlorophenyl)diazenyl]-N-phenylaniline
- 4-[(E)-(4-Methylphenyl)diazenyl]-N-phenylaniline
Uniqueness
4-[(E)-(4-Bromophenyl)diazenyl]-N-phenylaniline is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This makes it distinct from its fluorine, chlorine, and methyl analogs, which have different electronic and steric properties .
Properties
IUPAC Name |
4-[(4-bromophenyl)diazenyl]-N-phenylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN3/c19-14-6-8-17(9-7-14)21-22-18-12-10-16(11-13-18)20-15-4-2-1-3-5-15/h1-13,20H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBVFMMPQEZHWJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40590596, DTXSID201043582 | |
Record name | 4-[(4-Bromophenyl)diazenyl]-N-phenylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40590596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(E)-(4-Bromophenyl)diazenyl]-N-phenylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201043582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118525-11-4, 1227610-89-0 | |
Record name | 4-[(4-Bromophenyl)diazenyl]-N-phenylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40590596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(E)-(4-Bromophenyl)diazenyl]-N-phenylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201043582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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